molecular formula C11H15NO2 B14773515 2-Hydroxy-4-isopropyl-N-methylbenzamide CAS No. 1243344-96-8

2-Hydroxy-4-isopropyl-N-methylbenzamide

Cat. No.: B14773515
CAS No.: 1243344-96-8
M. Wt: 193.24 g/mol
InChI Key: RQAOHXKECQJPNM-UHFFFAOYSA-N
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Description

2-Hydroxy-4-isopropyl-N-methylbenzamide is an organic compound that belongs to the benzamide class Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-isopropyl-N-methylbenzamide typically involves the condensation of 2-hydroxy-4-isopropylbenzoic acid with N-methylamine. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-isopropyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 2-isopropyl-4-methylbenzamide.

    Reduction: Formation of 2-hydroxy-4-isopropyl-N-methylamine.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-4-isopropyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-isopropyl-N-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methoxy-N-methylbenzamide
  • 2-Hydroxy-4-ethyl-N-methylbenzamide
  • 2-Hydroxy-4-isopropyl-N-ethylbenzamide

Uniqueness

2-Hydroxy-4-isopropyl-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a compound of interest for further research and development.

Properties

CAS No.

1243344-96-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-hydroxy-N-methyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO2/c1-7(2)8-4-5-9(10(13)6-8)11(14)12-3/h4-7,13H,1-3H3,(H,12,14)

InChI Key

RQAOHXKECQJPNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)NC)O

Origin of Product

United States

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